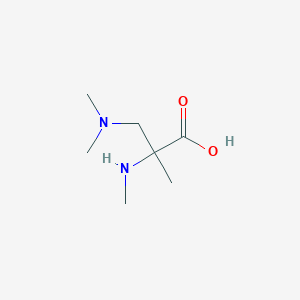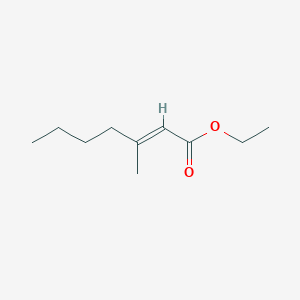
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired piperidine derivative. The reaction conditions typically involve the use of catalysts such as phenylsilane and iron complexes to promote the formation and reduction of imine intermediates .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale cyclization reactions. The use of continuous flow reactors and microwave irradiation has been explored to enhance the efficiency and yield of these reactions. These methods allow for better control over reaction parameters and can lead to higher purity products .
化学反応の分析
Types of Reactions
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of saturated piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can lead to a variety of functionalized piperidine compounds .
科学的研究の応用
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
作用機序
The mechanism of action of (2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and antimicrobial activities.
Uniqueness
(2S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid is unique due to its specific structural features and the presence of the prop-2-enoyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other piperidine derivatives .
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
(2S)-1-prop-2-enoylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m0/s1 |
InChIキー |
HQDWIBHZAAYQFT-ZETCQYMHSA-N |
異性体SMILES |
C=CC(=O)N1CCCC[C@H]1C(=O)O |
正規SMILES |
C=CC(=O)N1CCCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
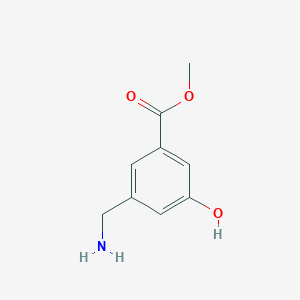
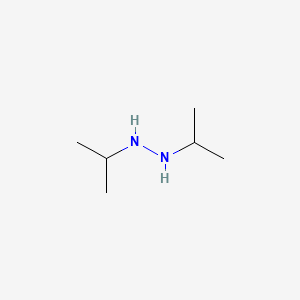
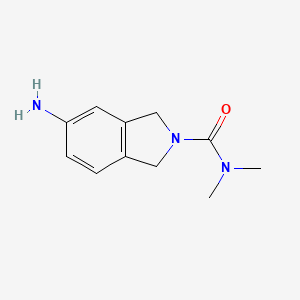


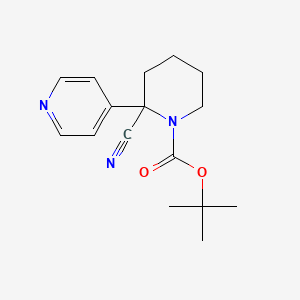
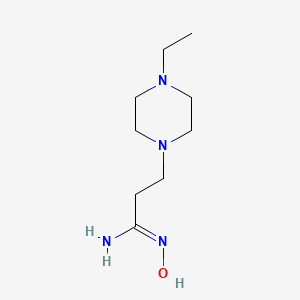
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)


